(2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Medicinal Chemistry ADME Lipophilicity

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine (CAS 880809-54-1) is a secondary amine featuring a 2-methylbenzyl group and a 4-pyridinylmethyl moiety. This bifunctional compound exhibits a predicted logP of 3.07 and pKa of 7.29 , positioning it as a moderately lipophilic base with potential for CNS penetration and metal coordination.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 880809-54-1
Cat. No. B262712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzyl)(pyridin-4-ylmethyl)amine
CAS880809-54-1
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNCC2=CC=NC=C2
InChIInChI=1S/C14H16N2/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3
InChIKeyBAQUMWQESDDFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylbenzyl)(pyridin-4-ylmethyl)amine (CAS 880809-54-1): Procurement and Differentiation Guide for R&D Scientists


(2-Methylbenzyl)(pyridin-4-ylmethyl)amine (CAS 880809-54-1) is a secondary amine featuring a 2-methylbenzyl group and a 4-pyridinylmethyl moiety. This bifunctional compound exhibits a predicted logP of 3.07 and pKa of 7.29 , positioning it as a moderately lipophilic base with potential for CNS penetration and metal coordination. It is primarily utilized as a versatile building block in medicinal chemistry and as a reference standard in analytical method development .

Why Generic Substitution of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine (880809-54-1) with Unsubstituted Analogs Compromises Experimental Fidelity


The ortho-methyl substitution on the benzyl ring of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine introduces a distinct steric and electronic perturbation that fundamentally alters its physicochemical profile compared to its unsubstituted analog, benzylpyridin-4-ylmethylamine (CAS 73325-67-4). This substitution results in a quantifiable increase in lipophilicity (ΔlogP = 0.31) and a shift in basicity (predicted ΔpKa = 0.56) , . These differences directly impact critical parameters such as passive membrane permeability, CYP450 metabolic stability, and target binding kinetics. Therefore, interchanging these compounds without rigorous re-validation is likely to introduce uncontrolled variability and confound structure-activity relationship (SAR) interpretations.

Quantitative Differentiation of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine (880809-54-1) Against Closest Analogs


Increased Lipophilicity (ΔlogP = 0.31) Relative to Unsubstituted Benzylpyridin-4-ylmethylamine

The ortho-methyl substitution on the benzyl ring of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine increases its predicted logP by 0.31 units compared to the unsubstituted analog, benzylpyridin-4-ylmethylamine , . This higher lipophilicity suggests enhanced passive membrane permeability, a crucial factor for compounds intended for intracellular or CNS targets.

Medicinal Chemistry ADME Lipophilicity

Reduced Basicity (ΔpKa = -0.56) Relative to Unsubstituted Benzylpyridin-4-ylmethylamine

The presence of the ortho-methyl group decreases the predicted basicity of the secondary amine in (2-Methylbenzyl)(pyridin-4-ylmethyl)amine by 0.56 pKa units compared to the unsubstituted analog , . This lower pKa value indicates a reduced proportion of the protonated, charged species at physiological pH (7.4), which can influence solubility, protein binding, and membrane crossing behavior.

Medicinal Chemistry Physicochemical Property Basicity

Potential Antitubercular Activity Based on Class-Level SAR

A study by Tripathi et al. (2006) synthesized and evaluated 42 phenylmethyl- and pyridylmethyl amines against Mycobacterium tuberculosis, including both avirulent and virulent strains. Several compounds exhibited MICs as low as 1.56 μg/mL against drug-sensitive strains and 3.12 μg/mL against multi-drug resistant (MDR) clinical isolates [1]. While (2-Methylbenzyl)(pyridin-4-ylmethyl)amine was not specifically reported in this study, its structural features—a pyridylmethyl core with a substituted benzyl group—align with the pharmacophore identified in this class. This class-level evidence suggests that the target compound may possess antitubercular potential that warrants further investigation.

Antimicrobial Tuberculosis SAR

Validated Research and Industrial Application Scenarios for (2-Methylbenzyl)(pyridin-4-ylmethyl)amine (880809-54-1)


Medicinal Chemistry Lead Optimization for CNS Targets

The compound's increased lipophilicity (logP 3.07) compared to unsubstituted analogs makes it a more suitable candidate for exploring CNS-penetrant chemical series. Its predicted logP falls within the optimal range for blood-brain barrier (BBB) penetration (2-4), and the presence of a basic pyridine nitrogen allows for potential interactions with CNS receptors [1]. Medicinal chemists can use this compound as a starting point for SAR studies aimed at optimizing CNS drug candidates.

Antitubercular Screening and Hit-to-Lead Development

Given the established antitubercular activity of structurally related phenylmethyl- and pyridylmethyl amines (MICs as low as 1.56 μg/mL) [1], this compound is a prime candidate for inclusion in phenotypic screening decks against Mycobacterium tuberculosis. Its differentiated physicochemical profile (ΔlogP = 0.31, ΔpKa = -0.56) relative to simpler analogs may offer a unique balance of permeability and target engagement, potentially leading to novel anti-TB chemotypes.

Analytical Method Development and Reference Standard

The compound's commercial availability as a research chemical with defined purity (≥97%) and its unique spectral signature make it valuable as a reference standard in HPLC, LC-MS, and NMR method development. Its distinct retention time and mass spectrometric fragmentation pattern can be used to validate analytical methods for the detection and quantification of related amines in complex biological matrices.

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